molecular formula C16H21NO4 B059588 benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1253792-17-4

benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B059588
M. Wt: 291.34 g/mol
InChI Key: UZEBBOFZASZVBP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and hepatitis C virus. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.

Advantages And Limitations For Lab Experiments

Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It has a high yield, which makes it cost-effective. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also stable under normal laboratory conditions. However, one of the limitations of using benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity.

Future Directions

Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several potential future directions for scientific research. Further studies are needed to determine its potential as an anticancer, antiviral, and antifungal agent. Its mechanism of action needs to be further elucidated to determine its potential as a therapeutic target. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can also be used as a starting material for the synthesis of other compounds with potential biological activities. Further studies are needed to determine the structure-activity relationship of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives.

Synthesis Methods

Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of piperidine with benzyl chloroformate and 2-methoxy-2-oxoacetic acid in the presence of a base such as triethylamine. The reaction yields benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a white solid with a high yield.

Scientific Research Applications

Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various scientific research applications. It is used as a starting material for the synthesis of other compounds with potential biological activities. It is also used as a tool compound for the study of various biochemical and physiological processes. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential anticancer, antiviral, and antifungal activities.

properties

CAS RN

1253792-17-4

Product Name

benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1

InChI Key

UZEBBOFZASZVBP-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2

SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

synonyms

(S)-1-Cbz-3-Piperidineacetic Acid Methyl Ester

Origin of Product

United States

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